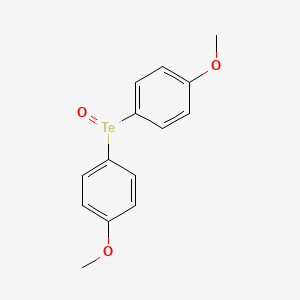

Benzene, 1,1'-tellurinylbis(4-methoxy-

Descripción

Benzene, 1,1'-tellurinylbis(4-methoxy-) is an organotellurium compound comprising two 4-methoxybenzene rings linked by a tellurinyl (Te) bridge. Tellurium’s lower electronegativity compared to sulfur or oxygen may result in distinct electronic and steric behaviors, influencing reactivity and stability. Organotellurium compounds are of interest in materials science and catalysis due to their unique redox properties and π-conjugation capabilities.

Propiedades

Número CAS |

57857-70-2 |

|---|---|

Fórmula molecular |

C14H14O3Te |

Peso molecular |

357.9 g/mol |

Nombre IUPAC |

1-methoxy-4-(4-methoxyphenyl)tellurinylbenzene |

InChI |

InChI=1S/C14H14O3Te/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 |

Clave InChI |

UVDGYXYOEDJRFV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural analogs of Benzene, 1,1'-tellurinylbis(4-methoxy-) based on bridging groups, molecular properties, and synthesis routes:

Key Observations:

Electronic Effects :

- Sulfonyl and tellurinyl bridges differ in electronegativity (S: 2.58, Te: 2.10), leading to reduced electron-withdrawing effects in the Te analog. This may enhance π-delocalization compared to sulfone derivatives.

- Cyclopropane-bridged compounds exhibit rigid, strained geometries, whereas ethenyl-butene bridges enable extended conjugation.

Stability and Reactivity :

- Sulfonyl derivatives (e.g., C₁₄H₁₄O₄S) are thermally stable due to strong S=O bonds, whereas isopropoxy-methylene analogs (C₁₈H₂₂O₃) are prone to hydrolysis.

- Tellurium’s larger atomic radius (1.40 Å vs. S: 1.04 Å) may increase steric hindrance, affecting reaction kinetics.

Synthetic Routes: Sulfonyl and cyclopropane-bridged compounds are synthesized via oxidation and cyclopropanation, respectively. Tellurinyl derivatives likely require tellurium-specific reagents (e.g., TeCl₄ or organotellurols). Halogenated analogs (e.g., chloropropeylidene) are synthesized through halogenation or condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.